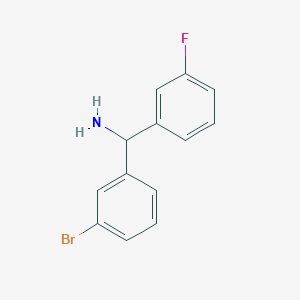

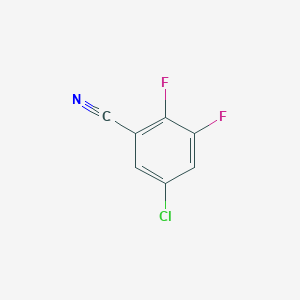

![molecular formula C23H26N2OS B2753535 (E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one CAS No. 329080-32-2](/img/structure/B2753535.png)

(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C23H26N2OS and its molecular weight is 378.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzymatic Metabolism and Pharmacokinetics

The compound's metabolism involves oxidation to various metabolites via cytochrome P450 enzymes and other metabolic pathways. Notably, it's converted to a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. These metabolites undergo further transformations, highlighting the compound's complex biotransformation and the importance of understanding its pharmacokinetic properties for therapeutic applications (Hvenegaard et al., 2012).

Novel Derivatives and Antidepressant Activity

Research into novel derivatives of this compound has led to the synthesis of compounds with potential antidepressant and antianxiety activities. Studies have shown that certain derivatives can reduce immobility times in animal models, indicating antidepressant effects, and have significant antianxiety activity, highlighting the compound's potential in developing new treatments for mental health conditions (J. Kumar et al., 2017).

Atypical Antipsychotic Properties

Some derivatives exhibit high affinities for serotonin receptors, suggesting their use as atypical antipsychotic agents. These findings could inform the development of new treatments for psychiatric disorders, emphasizing the compound's versatility in drug discovery (C. Park et al., 2010).

Chemical Synthesis and Structural Analysis

Advancements in the chemical synthesis of this compound and its derivatives, including efficient synthesis methods and structural characterization, have been documented. These studies provide valuable insights into the compound's chemical properties and the potential for developing more effective and selective drugs (Jiasheng Guo et al., 2006).

作用機序

Target of Action

JS-1607 primarily targets the Casitas B-lineage lymphoma B (CBL-B) , an E3 ubiquitin ligase . CBL-B is expressed in leukocytes and regulates signaling pathways in T and NK cells, significantly limiting their antitumor effector function .

Mode of Action

JS-1607 acts as an intramolecular glue inhibitor of CBL-B . It enhances the secretion of IL-2 and IFN-γ in human T cells following TCR stimulation . In addition to enhancing T-cell activation, JS-1607 renders T cells resistant to Treg and TGF-β-mediated suppression .

Biochemical Pathways

The inhibition of CBL-B by JS-1607 affects several biochemical pathways. CBL-B attenuates activation initiated by TCR engagement, in part by mediating the requirement for CD28 co-stimulation, thus setting the threshold for T cell activation . In NK cells, CBL-B functions downstream of TAM receptors and negatively regulates cytokine production and cytotoxicity .

Pharmacokinetics

Preliminary pharmacokinetic data suggest that JS-1607 has a half-life of 4 to 10 hours and exhibits dose-proportional exposures . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties allow for a reasonable bioavailability.

Result of Action

JS-1607 demonstrates robust, T-cell dependent, tumor regression in immunocompetent mice bearing the A20 B cell lymphoma . Moreover, in the setting of disseminated disease, the combination of daily JS-1607 administration with Rituximab enhanced tumor growth inhibition and tumor rejection .

特性

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2OS/c1-27-22-12-9-21(10-13-22)11-14-23(26)25-18-16-24(17-19-25)15-5-8-20-6-3-2-4-7-20/h2-14H,15-19H2,1H3/b8-5+,14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYQRRDSMCBLEQ-HLSRHWEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2753457.png)

![N-(5-chloro-2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2753458.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2753462.png)

![N-(2-methoxyethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2753465.png)

![(Z)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753466.png)

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)

![2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2753470.png)

![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)

![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)